

Application Notes and Protocols: 3-Ethyl-2-methyl-1-pentene in Organic Synthesis

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Compound of Interest

Compound Name: **3-Ethyl-2-methyl-1-pentene**

Cat. No.: **B012184**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **3-Ethyl-2-methyl-1-pentene**, a trisubstituted alkene, in various organic transformations. This document offers detailed experimental protocols for key reactions, quantitative data where available, and visual aids to illustrate reaction pathways and workflows.

Compound Properties

3-Ethyl-2-methyl-1-pentene is a colorless liquid with the following properties:

Property	Value
CAS Number	19780-66-6
Molecular Formula	C ₈ H ₁₆
Molecular Weight	112.21 g/mol
Boiling Point	109.55 °C
Density	0.72 g/cm ³
Refractive Index	1.4124

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Ethyl-2-methyl-1-pentene** and its reaction products.

Spectroscopy	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	Characteristic peaks for vinyl protons, allylic protons, and ethyl and methyl groups.
¹³ C NMR (CDCl ₃)	Signals corresponding to sp ² hybridized carbons of the double bond and sp ³ hybridized carbons of the alkyl groups.
IR (Infrared)	Absorption bands indicative of C=C stretching (around 1640-1680 cm ⁻¹) and =C-H stretching (around 3000-3100 cm ⁻¹).
Mass Spec (MS)	Molecular ion peak (M ⁺) at m/z = 112, with a fragmentation pattern typical for an alkene.

Synthetic Applications and Protocols

3-Ethyl-2-methyl-1-pentene serves as a versatile starting material for the synthesis of a variety of functionalized organic molecules. The following sections detail key reactions and provide standardized protocols.

Hydroboration-Oxidation: Synthesis of 3-Ethyl-2-methyl-1-pentanol

The hydroboration-oxidation of **3-Ethyl-2-methyl-1-pentene** is a two-step reaction that yields the corresponding anti-Markovnikov alcohol, 3-Ethyl-2-methyl-1-pentanol. This reaction is highly regioselective and stereospecific (syn-addition).[\[1\]](#)[\[2\]](#)[\[3\]](#)

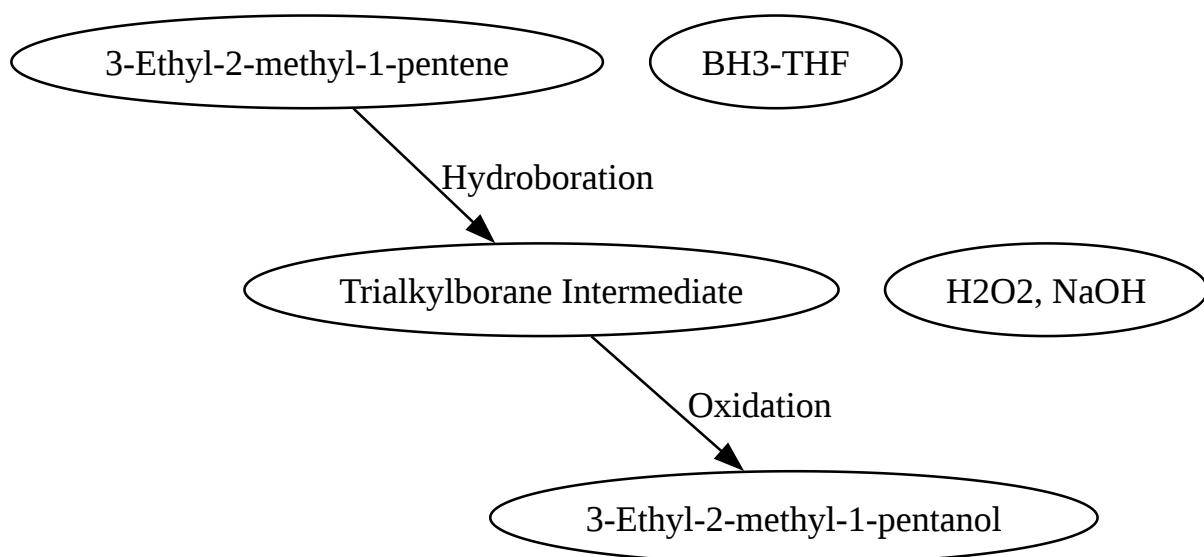
Reaction Scheme:

Expected Product and Yield:

Starting Material	Product	Typical Yield
3-Ethyl-2-methyl-1-pentene	3-Ethyl-2-methyl-1-pentanol	85-95%

Experimental Protocol:

- **Setup:** A dry 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is charged with **3-Ethyl-2-methyl-1-pentene** (5.61 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).
- **Hydroboration:** The flask is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (1.0 M solution in THF, 18.3 mL, 18.3 mmol) is added dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2 hours.
- **Oxidation:** The flask is cooled again to 0 °C. Aqueous sodium hydroxide (3 M, 10 mL) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 10 mL).
- **Workup:** The reaction mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure 3-Ethyl-2-methyl-1-pentanol.

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$\text{C}_8\text{H}_{16} \longrightarrow \text{C}_7\text{H}_{14}\text{O} + \text{CH}_2\text{O}$ (Alkene) 2. $\text{Zn}/\text{H}_2\text{O}$ or DMS (Ketone) (Aldehyde)

$\text{C}_8\text{H}_{16} \longrightarrow \text{C}_8\text{H}_{16}\text{O}$ (Alkene) (Epoxide)

Caption: Epoxidation of **3-Ethyl-2-methyl-1-pentene**.

Catalytic Hydrogenation: Synthesis of 3-Ethyl-2-methylpentane

Catalytic hydrogenation reduces the double bond of **3-Ethyl-2-methyl-1-pentene** to a single bond, yielding the corresponding alkane, 3-Ethyl-2-methylpentane. This is a syn-addition of hydrogen across the double bond.

Reaction Scheme:

Expected Product and Yield:

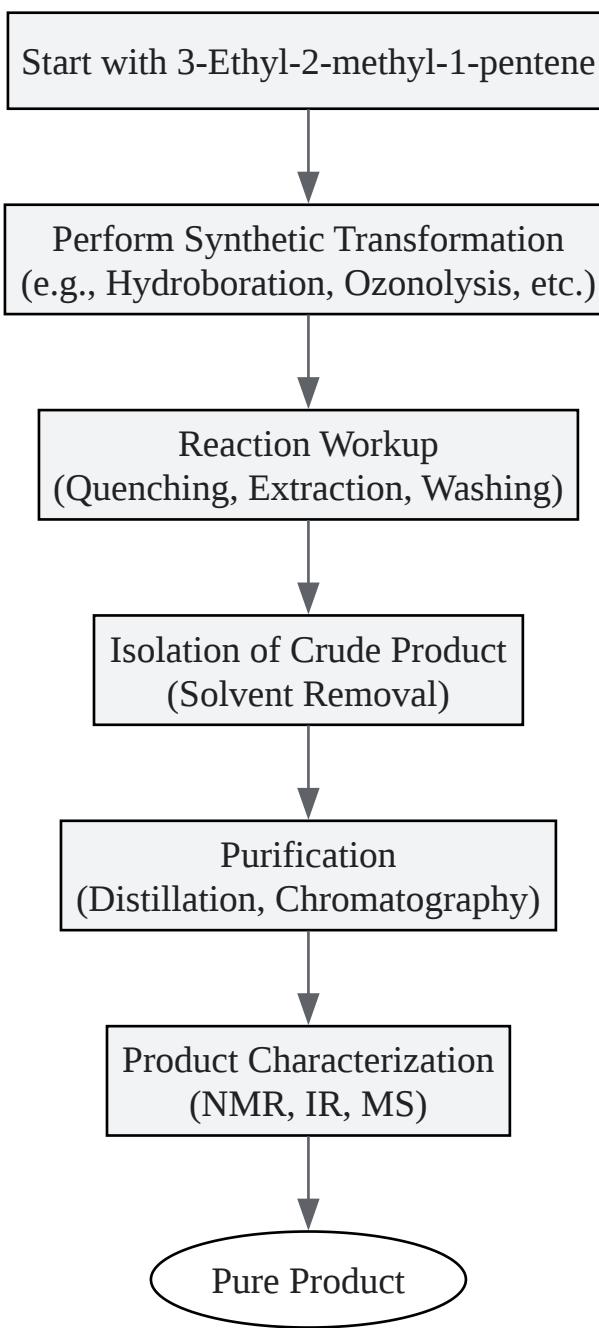
Starting Material	Product	Typical Yield
3-Ethyl-2-methyl-1-pentene	3-Ethyl-2-methylpentane	>95%

Experimental Protocol:

- Setup: A solution of **3-Ethyl-2-methyl-1-pentene** (5.61 g, 50 mmol) in ethanol (50 mL) is placed in a Parr hydrogenation bottle. Palladium on carbon (10% Pd, 100 mg) is carefully added.
- Hydrogenation: The bottle is placed on a Parr hydrogenation apparatus. The system is flushed with hydrogen gas three times. The reaction is then shaken under a hydrogen atmosphere (50 psi) at room temperature until hydrogen uptake ceases (typically 2-4 hours).
- Workup: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with ethanol (20 mL).
- Isolation: The solvent is removed from the filtrate by distillation to yield the crude product.
- Purification: The resulting alkane, 3-Ethyl-2-methylpentane, is typically of high purity and may not require further purification. If necessary, it can be distilled.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of products derived from **3-Ethyl-2-methyl-1-pentene**.



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Caption: General workflow for reactions involving **3-Ethyl-2-methyl-1-pentene**.

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized by the user. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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